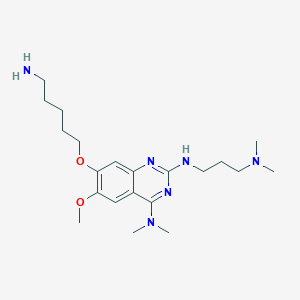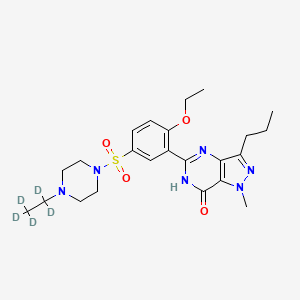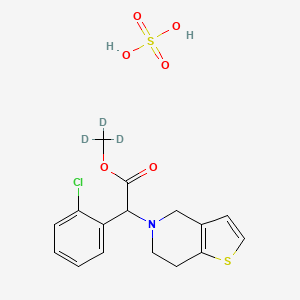
rac-Clopidogrel-d3 Hydrogen Sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Rac)-Clopidogrel-d3 (sulfate) is a deuterated form of Clopidogrel, a well-known antiplatelet medication used to prevent blood clots in patients with cardiovascular diseases. The deuterium atoms in (Rac)-Clopidogrel-d3 (sulfate) replace the hydrogen atoms, which can help in studying the pharmacokinetics and metabolic pathways of Clopidogrel.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Clopidogrel-d3 (sulfate) involves several steps, starting from the appropriate deuterated precursors. The key steps include:
Formation of the thienopyridine core: This involves the cyclization of deuterated precursors under acidic conditions.
Introduction of the ester group: This step involves esterification reactions using deuterated alcohols.
Industrial Production Methods
Industrial production of (Rac)-Clopidogrel-d3 (sulfate) follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Conducted in large reactors with precise control over temperature and pressure.
Purification: Using techniques such as crystallization, distillation, and chromatography to ensure high purity of the final product.
Quality control: Rigorous testing to ensure the compound meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
(Rac)-Clopidogrel-d3 (sulfate) undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its parent alcohol form.
Substitution: Nucleophilic substitution reactions can replace the sulfate group with other functional groups
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium methoxide and potassium carbonate are used under basic conditions.
Major Products
Oxidation: Produces sulfoxides and sulfones.
Reduction: Yields the parent alcohol.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Rac)-Clopidogrel-d3 (sulfate) has several applications in scientific research:
Pharmacokinetic studies: Used to study the absorption, distribution, metabolism, and excretion of Clopidogrel.
Metabolic pathway analysis: Helps in identifying the metabolic pathways and intermediates of Clopidogrel.
Drug interaction studies: Used to investigate potential interactions with other medications.
Biological research: Employed in studies related to platelet aggregation and cardiovascular diseases
Mechanism of Action
(Rac)-Clopidogrel-d3 (sulfate) works by inhibiting the P2Y12 receptor on platelets, preventing them from aggregating and forming clots. The deuterium atoms do not alter the mechanism of action but help in tracing the metabolic pathways. The inhibition of the P2Y12 receptor blocks the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, which is crucial for platelet aggregation .
Comparison with Similar Compounds
Similar Compounds
Clopidogrel: The non-deuterated form, widely used as an antiplatelet agent.
Prasugrel: Another thienopyridine antiplatelet agent with a similar mechanism of action.
Ticagrelor: A non-thienopyridine antiplatelet agent that also targets the P2Y12 receptor.
Uniqueness
(Rac)-Clopidogrel-d3 (sulfate) is unique due to the presence of deuterium atoms, which provide advantages in pharmacokinetic and metabolic studies. The deuterium atoms can slow down the metabolic rate, providing more detailed insights into the drug’s behavior in the body .
Properties
Molecular Formula |
C16H18ClNO6S2 |
|---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
sulfuric acid;trideuteriomethyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate |
InChI |
InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/i1D3; |
InChI Key |
FDEODCTUSIWGLK-NIIDSAIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


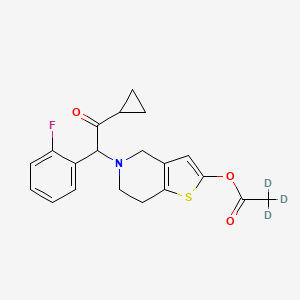
![[3,4-difluoro-2-(2-fluoro-4-methylanilino)phenyl]-[3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone](/img/structure/B12427357.png)
![1-[[7-[[4-(2,2,2-trifluoroethoxy)-3-(trifluoromethyl)phenyl]methoxy]-2H-chromen-3-yl]methyl]piperidine-4-carboxylic acid;hydrochloride](/img/structure/B12427371.png)
![methyl 11-[2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxy-3-oxopropyl]-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate](/img/structure/B12427372.png)
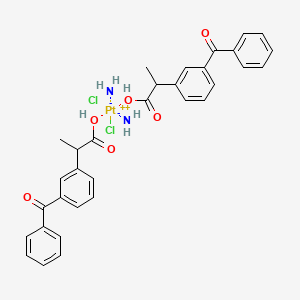


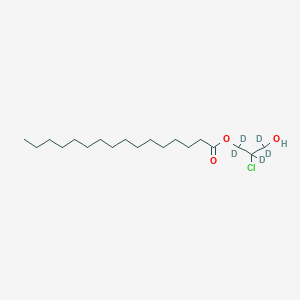
![(9-Hydroxy-14-methyl-5-methylidene-4-oxo-3,11-dioxatetracyclo[7.5.1.02,6.012,15]pentadec-13-en-7-yl) 4-hydroxy-2-methylbut-2-enoate](/img/structure/B12427416.png)

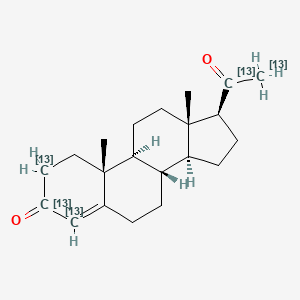
![(6aS,13bR)-11-chloro-1,2,3,4-tetradeuterio-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol](/img/structure/B12427428.png)
